3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole
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Overview
Description
3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole is a complex organic compound with a unique structure that combines a thiazole ring, a nitro group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-nitrobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with a sulfur source to form the thiazole ring. The final step involves the coupling of the thiazole ring with naphthylamine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiazole ring can be reduced to a thiazolidine ring.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various functionalized thiazole derivatives .
Scientific Research Applications
3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- [3-Allyl-4-(3-nitro-phenyl)-3H-thiazol-2-ylidene]-phenyl-amine
- [3-Ethyl-4-(4-methoxy-phenyl)-3H-thiazol-2-ylidene]-phenyl-amine
- N-(3-Benzyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-propen-1-amine
Uniqueness
3-ethyl-4-{4-nitrophenyl}-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazole is unique due to its combination of a thiazole ring, a nitro group, and a naphthalene moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C21H17N3O2S |
---|---|
Molecular Weight |
375.4g/mol |
IUPAC Name |
3-ethyl-N-naphthalen-1-yl-4-(4-nitrophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H17N3O2S/c1-2-23-20(16-10-12-17(13-11-16)24(25)26)14-27-21(23)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,2H2,1H3 |
InChI Key |
CONKPABEKSWEDJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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